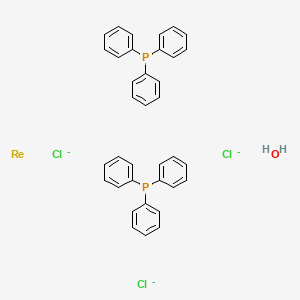![molecular formula C11H9F6N3O B12446550 2-(2-Methyl-5,7-bis(trifluoromethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12446550.png)
2-(2-Methyl-5,7-bis(trifluoromethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-5,7-bis(trifluoromethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is a compound characterized by the presence of trifluoromethyl groups, which are known for their significant role in pharmaceuticals, agrochemicals, and materials . The compound’s unique structure, featuring an imidazo-pyridine core, makes it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 2-(2-Methyl-5,7-bis(trifluoromethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol involves multiple steps, including radical trifluoromethylation . This process typically requires specific reaction conditions and reagents to ensure the successful incorporation of trifluoromethyl groups. Industrial production methods may involve solvent-controlled synthesis to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including cycloaddition reactions . Common reagents used in these reactions include trifluoromethyl diazoethane and conjugated enynes. The major products formed from these reactions are bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines . The reaction conditions, such as the choice of solvent, play a crucial role in determining the final products.
Scientific Research Applications
2-(2-Methyl-5,7-bis(trifluoromethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol has diverse applications in scientific research. It is extensively used in promoting organic transformations and as a motif in hydrogen-bond catalysts . Its unique structure and properties make it valuable in the fields of chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of this compound involves the activation of substrates and stabilization of partially developing negative charges in the transition states through explicit double hydrogen bonding . This ability to stabilize transition states is crucial for its effectiveness in various chemical reactions.
Comparison with Similar Compounds
Similar compounds include 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine and 2,2’-Bis(trifluoromethyl)diaminobiphenyl . These compounds share the trifluoromethyl groups but differ in their core structures and specific applications. The unique imidazo-pyridine core of 2-(2-Methyl-5,7-bis(trifluoromethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol sets it apart, providing distinct properties and applications.
Properties
Molecular Formula |
C11H9F6N3O |
|---|---|
Molecular Weight |
313.20 g/mol |
IUPAC Name |
2-[2-methyl-5,7-bis(trifluoromethyl)imidazo[4,5-b]pyridin-3-yl]ethanol |
InChI |
InChI=1S/C11H9F6N3O/c1-5-18-8-6(10(12,13)14)4-7(11(15,16)17)19-9(8)20(5)2-3-21/h4,21H,2-3H2,1H3 |
InChI Key |
QEXHDBCAGDPKPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CCO)N=C(C=C2C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-tert-butyl-2-{4-[3-(4-chlorophenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12446469.png)
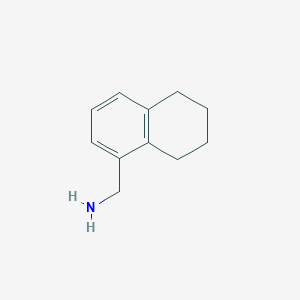
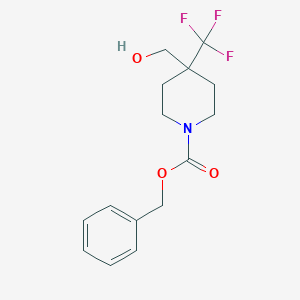
![4-[(E)-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}imino)methyl]benzonitrile](/img/structure/B12446481.png)
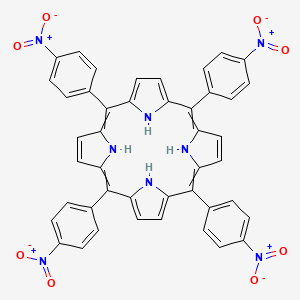
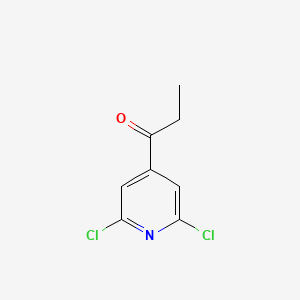
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B12446510.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12446513.png)
![3-[(4-Bromo-2-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B12446517.png)
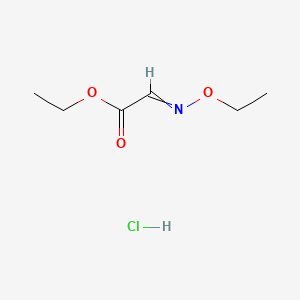
![3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid](/img/structure/B12446525.png)
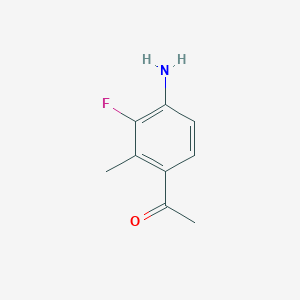
![2-(4-chlorophenoxy)-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide](/img/structure/B12446543.png)
